molecular formula C19H18BrN3O4 B11049432 Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11049432
M. Wt: 432.3 g/mol
InChI Key: ODUMHIWBCHDWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a methoxy-oxoethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This is achieved through a substitution reaction using a brominated phenyl derivative.

    Addition of the ethyl group: This step involves alkylation reactions.

    Incorporation of the methoxy-oxoethyl group: This is typically done through esterification or similar reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo esterification to form different esters.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18BrN3O4

Molecular Weight

432.3 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)-2-ethyl-7-(2-methoxy-2-oxoethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H18BrN3O4/c1-4-14-17(11-5-7-12(20)8-6-11)18-21-10-13(19(25)27-3)15(23(18)22-14)9-16(24)26-2/h5-8,10H,4,9H2,1-3H3

InChI Key

ODUMHIWBCHDWLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Br)C(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.